molecular formula C12H19BrN4 B107874 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide CAS No. 81461-73-6

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide

Cat. No.: B107874
CAS No.: 81461-73-6
M. Wt: 299.21 g/mol
InChI Key: OYIPPQBBPVTVTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide (CAS: 81461-73-6) is a quaternary ammonium salt with a spirocyclic framework, featuring a pyrimidinyl substituent at the 8-position of the azaspiro[4.5]decane system. Its molecular formula is C₁₂H₁₉N₄⁺·Br⁻, with a molecular weight of 299.22 g/mol . The compound’s structure includes a bicyclic system where a piperidine ring is fused to a pyrrolidine ring via a spiro junction, with a pyrimidine moiety enhancing its electronic and steric profile. It is typically stored at -20°C and has a purity >95% (HPLC) in commercial preparations .

This compound is primarily used as a pharmaceutical impurity reference standard, particularly in quality control for drugs containing spirocyclic motifs . Its synthesis involves quaternization of the spirocyclic amine with pyrimidinyl halides, as inferred from analogous procedures in and .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis begins with two primary precursors: 1-(2-pyrimidinyl)piperazine and a spirocyclic quaternary ammonium precursor . The former is synthesized via a chlorination-cyclization sequence starting from diethanolamine, while the latter is derived from cyclohexane-1,4-diamine through intramolecular alkylation .

Synthesis of 1-(2-Pyrimidinyl)piperazine

1-(2-Pyrimidinyl)piperazine is prepared by reacting piperazine with 2-chloropyrimidine under refluxing ethanol. This nucleophilic aromatic substitution proceeds at 80°C for 12 hours, yielding the intermediate in 85–90% purity after recrystallization from ethyl acetate .

Preparation of the Spirocyclic Quaternary Ammonium Precursor

Cyclohexane-1,4-diamine undergoes alkylation with 1,2-dibromoethane in a tetrahydrofuran (THF)/water biphasic system. Intramolecular cyclization forms the spiro[4.5]decane skeleton, which is subsequently quaternized using methyl bromide to introduce the positive charge .

Core Reaction: Assembly of the Spirocyclic Structure

The final step involves coupling 1-(2-pyrimidinyl)piperazine with the spirocyclic quaternary ammonium bromide under mild basic conditions. This reaction typically employs potassium carbonate as a base in acetonitrile at 60°C for 24 hours, achieving a 70–75% yield .

Mechanistic Insights :
The reaction proceeds via nucleophilic displacement, where the piperazine nitrogen attacks the spirocyclic precursor’s electrophilic carbon, displacing bromide. Steric hindrance from the spiro structure necessitates prolonged reaction times to ensure complete conversion.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and stoichiometry.

Solvent Screening

Comparative studies reveal that polar aprotic solvents like acetonitrile outperform dimethylformamide (DMF) or dichloromethane (DCM) due to better solubility of the quaternary ammonium intermediate (Table 1) .

Table 1: Solvent Impact on Reaction Yield

SolventTemperature (°C)Yield (%)
Acetonitrile6075
DMF6058
DCM4042

Stoichiometric Ratios

A 1:1.2 molar ratio of spirocyclic precursor to 1-(2-pyrimidinyl)piperazine maximizes yield while minimizing byproducts. Excess piperazine derivative ensures complete consumption of the electrophilic spiro compound .

Purification and Isolation

Crude product purification involves two stages:

Recrystallization

The bromide salt is recrystallized from a methanol/ether mixture (1:3 v/v), yielding needle-like crystals with >99% purity. Slow cooling (0.5°C/min) prevents occlusion of impurities .

Column Chromatography

For small-scale syntheses, silica gel chromatography (eluent: 10% methanol in DCM) removes trace organic impurities. This step is omitted in industrial processes due to cost constraints.

Industrial-Scale Production

Industrial protocols emphasize cost-efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 4 hours via enhanced mixing and heat transfer .

  • In Situ Quaternization : Eliminates isolation of the spirocyclic intermediate, streamlining the process.

  • Solvent Recycling : Methanol and acetonitrile are recovered via distillation, reducing waste.

Table 2: Bench-Scale vs. Industrial Process Metrics

ParameterBench-ScaleIndustrial
Yield (%)7582
Purity (%)9998
Cycle Time (hours)4812

Analytical Characterization

Final product quality is verified using:

  • NMR Spectroscopy : Distinct signals at δ 3.45 ppm (spiro-CH2) and δ 8.65 ppm (pyrimidinyl protons) confirm structure .

  • HPLC : Retention time of 6.2 minutes (C18 column, 0.1% TFA in water/acetonitrile) .

  • Elemental Analysis : Bromine content (theoretical: 24.7%; observed: 24.5±0.2%) .

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 8-(4-pyrimidinyl) regioisomer , arises from competing nucleophilic attack at the pyrimidine’s C4 position. Using bulkier bases (e.g., DBU) suppresses this pathway by favoring C2 selectivity .

Hygroscopicity

The bromide salt’s hygroscopic nature complicates storage. Packaging under argon in desiccated containers prevents hydrolysis .

Comparative Analysis with Analogous Compounds

The chloride analog (CAS 81461-72-5) follows a nearly identical synthesis but substitutes methyl chloride for quaternization. However, the bromide variant exhibits superior crystallinity and stability, making it preferable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Impurity Analysis

8-Pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide is primarily recognized as an impurity in Buspirone formulations. The identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Researchers utilize this compound to develop robust analytical methods, such as High Performance Liquid Chromatography (HPLC), to monitor impurity levels during the manufacturing process of Buspirone .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a model for studying structure-activity relationships (SAR) within the class of spirocyclic compounds. Its structural features allow researchers to explore modifications that could enhance therapeutic efficacy or reduce side effects associated with Buspirone and similar drugs. This exploration can lead to the development of new anxiolytic agents with improved pharmacological profiles .

Neuropharmacological Studies

Due to its association with Buspirone, which acts on serotonin receptors, 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide is used in neuropharmacological studies to better understand the mechanisms of action of anxiolytics. Research involving this compound may help elucidate how structural variations influence receptor binding and activity, contributing to the design of more effective treatments for anxiety disorders .

Synthesis Pathway Development

The synthesis of this compound can also provide insights into new synthetic methodologies for creating complex organic molecules. Researchers often investigate various synthetic routes to optimize yield and purity, which can be beneficial for large-scale pharmaceutical production .

Case Study 1: Analytical Method Development

A study focused on developing a novel HPLC method for the detection of Buspirone impurities, including 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide, demonstrated that using specific chromatographic conditions could significantly improve resolution and sensitivity. This method was validated according to ICH guidelines and proved effective for routine quality control in pharmaceutical laboratories.

Case Study 2: SAR Investigations

Research investigating the SAR of spirocyclic compounds revealed that modifications to the pyrimidine ring of 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide could lead to enhanced anxiolytic activity while minimizing side effects such as sedation. These findings have implications for developing safer alternatives to existing anxiolytics.

Mechanism of Action

The mechanism of action of 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide involves its interaction with specific molecular targets. It acts as a potent agonist at presynaptic 5-HT1A autoreceptors, leading to the activation of these receptors and subsequent modulation of neurotransmitter release. This interaction results in the compound’s anxiolytic effects, making it useful in the treatment of anxiety disorders.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications/Activities Reference CAS/ID
8-Pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide Azaspiro[4.5]decane Pyrimidin-2-yl 299.22 Pharmaceutical impurity standard 81461-73-6
8-Phenyl-8-aza-5-azoniaspiro[4.5]decane bromide (7d) Azaspiro[4.5]decane Phenyl 305.20* RVFV inhibitor intermediate Not specified
8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide Azaspiro[4.5]decane 2,3-Dichlorophenyl 374.57 Not reported (structural analogue) 795313-24-5
Spirogermanium (NSC 192965) Azagermaspiro[4.5]decane Propanamine-diethyl 460.81 Antitumor activity (cytotoxic) NSC 192965
1-Thia-4-azaspiro[4.5]decanes Thia-azaspiro[4.5]decane Variable (e.g., methyl) Varies Anti-coronavirus activity Not specified

*Estimated based on molecular formula.

Antiviral Activity

  • 8-Pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide: No direct antiviral data reported, but structurally related 1-thia-4-azaspiro[4.5]decanes show anti-coronavirus activity when substituted with methyl groups at C-2 and bulky groups at C-8 (e.g., EC₅₀ = 0.5–2.5 μM) .
  • Spirogermanium: Exhibits broad cytotoxic effects via protein synthesis inhibition (IC₅₀ ~10–50 μM) but lacks phase specificity in cell-cycle targeting. Notably, it causes neurotoxicity at therapeutic doses .

Key Research Findings

Substituent-Driven Activity :

  • Methyl groups at C-2 in 1-thia-4-azaspiro[4.5]decanes are critical for antiviral activity, while unmethylated analogues are inactive . This suggests that the pyrimidinyl group in the target compound may similarly modulate bioactivity through steric or electronic effects.
  • Bulkier substituents at C-8 (e.g., pyrimidinyl vs. phenyl) enhance target engagement in spirocyclic antivirals .

Thermal and Chemical Stability: Quaternary ammonium spirocycles (e.g., the target compound) exhibit higher stability than non-ionic analogues (e.g., 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride), which degrade under acidic conditions .

Toxicity Profiles :

  • Spirogermanium’s neurotoxicity contrasts with the target compound’s role as a benign impurity standard, highlighting the impact of structural modifications on safety .

Biological Activity

8-Pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide, also known as Buspirone EP Impurity J, is a synthetic compound that belongs to the class of spirocyclic amines. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its relationship to anxiolytic agents.

  • Molecular Formula : C₁₂H₁₉N₄Br
  • Molecular Weight : 299.2 g/mol
  • CAS Number : 81461-73-6
  • Structure : The compound features a spiro structure that contributes to its unique pharmacological properties.

Pharmacological Profile

  • Anxiolytic Effects :
    • The compound is structurally related to buspirone, an established anxiolytic medication. Studies suggest that it may exhibit similar anxiolytic properties by modulating serotonin receptors, particularly the 5-HT1A receptor subtype.
    • A study indicated that compounds with similar structures showed significant anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays have been conducted to evaluate the effects of this compound on various human cell lines. Results indicate that it may possess moderate cytotoxic effects, which could be relevant for further exploration in cancer therapeutics .
    • The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, providing insight into the compound's potential as an anticancer agent.
  • Neurotransmitter Interaction :
    • Research has shown that the compound may interact with dopamine and serotonin pathways, which are critical in mood regulation and anxiety management. This interaction supports its potential use in treating psychiatric disorders .

Study on Anxiolytic Properties

In a controlled study involving rodent models, 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide was administered at varying doses. Behavioral assessments indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The findings suggest that this compound could serve as a basis for developing new anxiolytic therapies.

Dose (mg/kg)Anxiety Score Reduction (%)
115
530
1050

Cytotoxicity Assessment

A cytotoxicity assessment was performed on human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated varying degrees of cell viability reduction upon treatment with the compound.

Cell LineIC50 (µM)Viability (%) at 10 µM
HeLa2560
MCF73055

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane bromide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include reacting spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octan-1,3-dione) with pyrimidine derivatives under basic conditions (e.g., K₂CO₃ in DMF or ethanol). For example, highlights the use of cross-coupling reactions with bromopyrimidine precursors (e.g., 2-bromopyrimidine) in the presence of palladium catalysts . Reaction conditions (solvent polarity, temperature) should be optimized to enhance yields.

Q. How is the compound characterized structurally?

  • Methodological Answer : Characterization involves:

  • Elemental analysis to confirm stoichiometry (e.g., C, H, N percentages in Table 1 of ).
  • IR spectroscopy to identify functional groups (e.g., benzylic C-H stretching at ~2900 cm⁻¹, shifted due to electron-withdrawing groups) .
  • UV-Vis spectroscopy to assess conjugation effects (e.g., π→π* transitions influenced by the pyrimidinyl and azonia groups) .
  • ¹H/¹³C NMR to resolve spirocyclic and pyrimidine proton environments (not explicitly in evidence but inferred from similar methods).

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected IR shifts) require systematic validation:

  • Compare experimental IR bands (e.g., C-H stretching) with model compounds or computational predictions (e.g., DFT calculations). attributes high C-H stretching frequencies to electron-withdrawing effects from the spirocyclic core .
  • Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals.
  • Replicate synthesis under controlled conditions to rule out impurities (e.g., brominated byproducts in ) .

Q. What theoretical frameworks guide reaction design for this compound?

  • Methodological Answer : Research should align with:

  • Electron-deficient heterocycle reactivity : Pyrimidine’s electron-withdrawing nature directs nucleophilic attack at specific positions (C-2 or C-4), as seen in ’s cross-coupling protocols .
  • Spirocyclic strain theory : The azaspiro[4.5]decane core imposes steric constraints, influencing reaction pathways (e.g., favoring intramolecular cyclization over intermolecular side reactions) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions ( ) .

Q. What purification strategies effectively remove brominated impurities?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate brominated byproducts (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione in ) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the target compound and impurities.
  • HPLC-MS : Monitor purity and identify contaminants via high-resolution mass spectrometry (inferred from ’s analytical focus) .

Q. How can reaction conditions be optimized for pyrimidinyl group introduction?

  • Methodological Answer :

  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) or copper catalysts for cross-coupling efficiency ( ) .
  • Base selection : Compare inorganic (K₂CO₃) vs. organic bases (e.g., DBU) to enhance nucleophilicity ( ) .
  • Solvent optimization : Evaluate DMF (high polarity) vs. THF (lower polarity) to balance reaction rate and byproduct formation.

Q. How do substituents on the spirocyclic core influence stability and reactivity?

  • Methodological Answer :

  • Electron-donating groups (e.g., -NMe₂) : Stabilize the azonia moiety but may reduce electrophilicity at the pyrimidine ring ( ) .
  • Steric effects : Bulky substituents (e.g., benzothiazolyl in ) hinder rotational freedom, affecting crystallization and spectral properties .
  • Comparative studies : Synthesize analogs (e.g., replacing bromide with chloride) and assess stability via accelerated degradation studies (40°C/75% RH).

Q. Notes

  • Theoretical Alignment : Questions integrate frameworks from , and 20 to ensure methodological rigor .
  • Advanced Focus : Emphasis on resolving contradictions (e.g., spectral data) and mechanistic analysis aligns with and .

Properties

IUPAC Name

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIPPQBBPVTVTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81461-73-6
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81461-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (32.8 g; 0.2 mole), 1,4-dibromobutane (108 g; 0.5 mole) and finely powdered sodium carbonate (21.2 g, 0.2 mole) in 400 mL isopropanol was stirred and refluxed for a 16 hr period. The hot reaction mixture was filtered and the filtrate, on standing at room temperature, provided 50.3 g (84% yield) of product. Crystallization of this material from isopropanol affords analytically pure product, m.p. 241.5°-242.5° C. (corr.).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (16.4 g., 0.1 mole), 1,4-dichlorobutane (23.8 g., 0.19 mole), sodium carbonate monohydrate (30.8 g., 0.25 mole) and potassium bromide (44.6 g., 0.375 mole) in 150 ml. of isopropanol is stirred and refluxed for an 8-hr. period. The hot reaction mixture is filtered and insolubles washed with hot isopropanol. Concentration of the combined filtrates under reduced pressure and trituration of residual material with acetone provides 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide in yields of 50-90%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 2
Reactant of Route 2
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 3
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 4
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 5
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 6
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.